BenchChemオンラインストアへようこそ!

2,2-diphenyl-N-(2-phenylpropyl)acetamide

Lipophilicity Drug-likeness Permeability

This diphenylacetamide features a unique N-(2-phenylpropyl) substituent introducing a chiral center at the benzylic position—a stereochemical handle absent in linear N-propyl or N-(3-phenylpropyl) regioisomers. It enables enantiomer-specific SAR within a pharmacologically privileged class that has yielded potent CB1 ligands (Ki = 58 nM) and first-in-class CXCR7 β-arrestin antagonists (Ki = 597 nM). With elevated MW (329.4) and lipophilicity vs. the N-propyl analog, it serves as a probe for lipophilicity–activity relationships and as a regioisomeric pair for chromatographic method development. Ideal for hit expansion beyond published linear-chain analogs.

Molecular Formula C23H23NO
Molecular Weight 329.4 g/mol
Cat. No. B5086266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-diphenyl-N-(2-phenylpropyl)acetamide
Molecular FormulaC23H23NO
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H23NO/c1-18(19-11-5-2-6-12-19)17-24-23(25)22(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17H2,1H3,(H,24,25)
InChIKeyGWXYVSDVNOUEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diphenyl-N-(2-phenylpropyl)acetamide – Structural Identity, Physicochemical Baseline, and Procurement Context


2,2-Diphenyl-N-(2-phenylpropyl)acetamide (C₂₃H₂₃NO, MW 329.4 g/mol) is a diphenylacetamide derivative featuring a characteristic N-(2-phenylpropyl) substituent that introduces a branched alkyl linker and an additional phenyl ring beyond the core diphenylacetamide scaffold. The compound belongs to a broader class of N-substituted diphenylacetamides that have been investigated as ligands for cannabinoid CB₁/CB₂ receptors [1] and as CXCR7 chemokine receptor modulators with β-arrestin antagonist pharmacology [2]. Physicochemical profiling of diphenylacetamide series indicates that substituent polarity is the dominant factor conditioning biological activity parameters, including lipophilicity and pharmacokinetic behavior [3].

Why 2,2-Diphenyl-N-(2-phenylpropyl)acetamide Cannot Be Substituted with Simpler Diphenylacetamides


Although diphenylacetamides share a common core, N-substituent identity exerts a dominant influence on lipophilicity, chromatographic retention, and toxicity parameters [1]. The 2-phenylpropyl side chain introduces a chiral center at the benzylic position of the propyl linker—a stereochemical feature absent in the simpler N-propyl analog (C₁₇H₁₉NO, MW 253.3) or the linear N-(3-phenylpropyl) regioisomer (also C₂₃H₂₃NO, MW 329.4) [2]. Furthermore, within the chemometric structure–activity relationship models established for this class, the polarity of substituent R was demonstrated to have dominant influence on biological activity parameters, while its electronic effects play a secondary role [1]. These substituent-dependent differences render simple in-class interchange unreliable for applications requiring defined lipophilicity, retention behavior, or stereochemical identity.

2,2-Diphenyl-N-(2-phenylpropyl)acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight Differentiation vs. N-Propyl Analog: Impact on Predicted Permeability

The target compound possesses a molecular weight of 329.4 g/mol versus 253.3 g/mol for 2,2-diphenyl-N-propylacetamide (CAS 20461-07-8), representing a +76.1 g/mol (30%) increase attributable to the additional phenyl ring and extended alkyl chain . Within the diphenylacetamide chemometric model of Vastag et al. (2019), chromatographic retention constants (RM⁰) and lipophilicity parameters were shown to be primarily conditioned by substituent polarity, with higher-mass, more lipophilic substituents producing greater retention [1]. Although direct experimental logP/logD values for the target compound are not available in the peer-reviewed literature, the molecular weight differential alone predicts reduced aqueous solubility relative to the N-propyl analog, consistent with the class-level observation that lipophilicity governs both pharmacokinetic and toxicity parameters across the diphenylacetamide series [1].

Lipophilicity Drug-likeness Permeability

Regioisomeric Differentiation: 2-Phenylpropyl vs. 3-Phenylpropyl Substitution

The target compound and its regioisomer 2,2-diphenyl-N-(3-phenylpropyl)acetamide (CHEMBL476336) share identical molecular formula (C₂₃H₂₃NO, MW 329.4) but differ in the point of phenyl attachment to the propyl chain: C2 (branched, chiral) vs. C3 (linear) [1]. Chemometric analysis of diphenylacetamides established that chromatographic retention and inferred biological activity parameters are dominated by substituent polarity and, to a lesser extent, electronic effects [2]. The branched 2-phenylpropyl substituent is expected to produce distinct chromatographic retention behavior compared to the linear 3-phenylpropyl isomer due to differences in molecular shape and effective polarity, although direct experimental RM⁰ or logP values for either specific regioisomer are not published. The presence of a chiral center in the target compound (absent in the 3-phenylpropyl isomer) further enables enantioselective applications not accessible with the achiral linear isomer.

Regioisomerism Structure–Activity Relationships Chromatographic Separation

Class-Level Pharmacological Differentiation: Diphenylacetamides as Selective CB1 and CXCR7 Modulators

Though target-compound-specific pharmacological data are absent from the literature, closely related diphenylacetamides demonstrate two distinct pharmacological profiles relevant to compound selection. First, N-(3,3-diphenyl)propyl-2,2-diphenylacetamide (compound 4b) exhibits potent CB1 receptor binding (Ki = 58 nM) with 140-fold selectivity over CB2 (Ki = 7,800 nM) and inverse agonist activity in cAMP assays [1]. Second, diphenylacetamide hit compound 10 (structurally divergent, containing an ethylene-linked pyrrolidine-phenol scaffold) acts as a CXCR7 β-arrestin antagonist (Ki = 597 nM, IC₅₀ = 622 nM) with selectivity over CXCR4 (IC₅₀ > 15,000 nM, >25-fold) [2]. These class-level findings establish that the diphenylacetamide scaffold is pharmacologically privileged, with N-substituent identity being the key determinant of target selectivity and functional profile. The N-(2-phenylpropyl) substituent, with its unique branched chirality, represents a distinct chemotype within this scaffold that cannot be assumed to replicate the pharmacology of either the linear CB1 ligand or the heterocycle-bearing CXCR7 series.

CB1 Receptor CXCR7 Beta-Arrestin Selectivity

2,2-Diphenyl-N-(2-phenylpropyl)acetamide: Evidence-Anchored Application Scenarios for Scientific Procurement


Stereochemical Probe for Diphenylacetamide Structure–Activity Relationship (SAR) Studies

The chiral center at the benzylic C2 position of the N-(2-phenylpropyl) substituent provides a stereochemical handle absent in the linear N-propyl and N-(3-phenylpropyl) analogs. This makes the target compound a valuable scaffold for enantiomer-specific SAR investigations within the pharmacologically privileged diphenylacetamide class, where N-substituent identity has been shown to govern both CB1 vs. CB2 selectivity [1] and CXCR7 β-arrestin antagonist pharmacology [2].

Lipophilicity-Dependent Bioactivity Profiling in the Diphenylacetamide Series

The elevated molecular weight (329.4 g/mol) and predicted higher lipophilicity of the target compound, relative to the simpler N-propyl analog (253.3 g/mol), position it as a probe for studying the relationship between lipophilicity and biological activity. Chemometric models for diphenylacetamides have demonstrated that chromatographic lipophilicity parameters (RM⁰) correlate with pharmacokinetic predictors and that toxicity parameters (EC₅₀) are linked to substituent polarity [3]. The target compound extends the lipophilicity range accessible within the series.

Regioisomer-Specific Chromatographic Method Development

The target compound and its 3-phenylpropyl regioisomer share identical molecular weight and formula, enabling their use as a regioisomeric pair for developing and validating chromatographic separation methods. The class-level chemometric work of Vastag et al. (2019) established robust RP-TLC protocols (C18 and cyano phases, water–methanol and water–acetone mobile phases) for differentiating diphenylacetamides based on substituent polarity [3], providing a directly applicable analytical framework.

Building Block for Diversifying Pharmacologically Active Diphenylacetamide Libraries

Given that diphenylacetamides have yielded both potent CB1 ligands (Ki = 58 nM) [1] and first-in-class CXCR7 β-arrestin antagonists (Ki = 597 nM) [2], the target compound—with its unique branched N-(2-phenylpropyl) substituent—represents a structurally differentiated starting point for hit expansion and library diversification. Its procurement enables exploration of a substituent space not covered by the published linear-chain or heterocycle-bearing analogs.

Quote Request

Request a Quote for 2,2-diphenyl-N-(2-phenylpropyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.